6-Oxabicyclo[3.2.1]octan-4-one
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Overview
Description
6-Oxabicyclo[321]octan-4-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octan-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexene derivatives with oxidizing agents to form the bicyclic structure. For instance, treating ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a solvent can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Oxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Reagents such as N-bromosuccinimide are used for bromination reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-bromo-6-oxabicyclo[3.2.1]octan-7-one .
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. For instance, its derivatives can inhibit activated blood coagulation factor X (FXa), making it useful in the development of anticoagulant drugs . The compound’s structure allows it to fit into the active site of FXa, blocking its activity and preventing blood clot formation .
Comparison with Similar Compounds
6-Azabicyclo[3.2.1]octan-3-one: This compound has a nitrogen atom in place of the oxygen atom in 6-Oxabicyclo[3.2.1]octan-4-one.
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atom.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the oxygen atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C7H10O2/c8-6-2-1-5-3-7(6)9-4-5/h5,7H,1-4H2 |
InChI Key |
AZQXOVLBUWUZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1CO2 |
Origin of Product |
United States |
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